Cas no 404-32-0 (2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid)

2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Phenylalanine,4-fluoro-N-[(phenylmethoxy)carbonyl]-
- 2-BENZYLOXYCARBONYLAMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID
- Alanine, N-carboxy-3-(p-fluorophenyl)-,N-benzyl ester, DL- (8CI)
- DL-Phenylalanine, 4-fluoro-N-[(phenylmethoxy)carbonyl]-
- 2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid
- YJSNXFAVHKHBPV-UHFFFAOYSA-N
- 404-32-0
- AKOS040813514
- 2-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
- 3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
- N-(benzyloxycarbonyl)-3-(4-fluorophenyl)-DL-alanine
- 4-Fluoro-N-Cbz-DL-phenylalanine
- Cbz-4-Fluoro-D-Phenylalanine
- FT-0696200
- F2147-6676
- SCHEMBL7291131
- EN300-121146
- Z-Phe(4-F)-OH
-
- Inchi: InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
- InChI Key: YJSNXFAVHKHBPV-UHFFFAOYSA-N
- SMILES: FC1C=CC(CC(C(O)=O)NC(OCC2C=CC=CC=2)=O)=CC=1
Computed Properties
- Exact Mass: 317.10638
- Monoisotopic Mass: 317.10633615g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 2.2
Experimental Properties
- Density: 1.300±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 124-126 ºC (ethyl ether hexane )
- Solubility: Almost insoluble (0.067 g/l) (25 º C),
- PSA: 75.63
2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-6676-0.5g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid |
404-32-0 | 95%+ | 0.5g |
$134.0 | 2023-09-06 | |
Enamine | EN300-121146-0.1g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid |
404-32-0 | 0.1g |
$741.0 | 2023-05-02 | ||
Life Chemicals | F2147-6676-1g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid |
404-32-0 | 95%+ | 1g |
$142.0 | 2023-09-06 | |
Enamine | EN300-121146-0.25g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid |
404-32-0 | 0.25g |
$774.0 | 2023-05-02 | ||
Enamine | EN300-121146-2500mg |
2-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid |
404-32-0 | 2500mg |
$838.0 | 2023-10-02 | ||
Enamine | EN300-121146-50mg |
2-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid |
404-32-0 | 50mg |
$359.0 | 2023-10-02 | ||
Enamine | EN300-121146-250mg |
2-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid |
404-32-0 | 250mg |
$393.0 | 2023-10-02 | ||
Life Chemicals | F2147-6676-0.25g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid |
404-32-0 | 95%+ | 0.25g |
$127.0 | 2023-09-06 | |
Enamine | EN300-121146-0.05g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid |
404-32-0 | 0.05g |
$707.0 | 2023-05-02 | ||
Life Chemicals | F2147-6676-2.5g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid |
404-32-0 | 95%+ | 2.5g |
$284.0 | 2023-09-06 |
2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid Related Literature
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Additional information on 2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid
Professional Introduction to 2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid (CAS No. 404-32-0)
2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 404-32-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its bifunctional nature, featuring both an amide-like moiety and a fluorinated aromatic group, which makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.
The structure of 2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid consists of a propanoic acid backbone substituted with a benzyloxycarbonyl (Boc) protected amino group and a 4-fluorophenyl ring at the third carbon position. The presence of the Boc group provides stability to the amino function, making it suitable for further derivatization without premature deprotection. The fluorine atom in the phenyl ring introduces electronic and steric effects that can influence the compound's interactions with biological targets, enhancing its pharmacological profile.
In recent years, there has been a surge in research focused on fluorinated compounds due to their improved metabolic stability, lipophilicity, and binding affinity. Fluorinated aromatic rings, such as those found in 4-fluorophenyl derivatives, are frequently incorporated into drug molecules to modulate their pharmacokinetic properties. For instance, studies have demonstrated that fluorine substitution can increase the bioavailability of drugs by reducing their susceptibility to enzymatic degradation. This property is particularly relevant in the development of central nervous system (CNS) drugs, where blood-brain barrier penetration is often a critical challenge.
The Boc-protected amino group in 2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid serves as a crucial handle for further chemical modifications. Boc protection is widely used in peptide synthesis and medicinal chemistry due to its stability under a variety of reaction conditions while being removable under mild acidic conditions. This feature allows synthetic chemists to introduce or remove the amino functionality at will, facilitating the construction of complex molecular architectures. Such flexibility is essential in drug discovery pipelines, where iterative modifications are often required to optimize potency and selectivity.
Current research in medicinal chemistry increasingly emphasizes the role of multifunctional intermediates like 2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid in streamlining synthetic routes. By integrating multiple pharmacophoric elements into a single molecular scaffold, researchers can accelerate the discovery process while reducing costs associated with multiple synthetic steps. For example, recent publications have highlighted the use of such intermediates in the development of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The combination of a fluorinated phenyl ring and an amide-based moiety can be tailored to interact with specific protein targets, improving therapeutic efficacy.
The pharmacological potential of 2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid extends beyond kinase inhibition. Its structural features make it a promising candidate for exploring interactions with other enzyme families, such as proteases and phosphodiesterases. For instance, modifications based on this scaffold could lead to novel inhibitors targeting diseases like Alzheimer's or HIV/AIDS. The fluorine atom's ability to participate in hydrogen bonding and π-stacking interactions further enhances its utility in designing high-affinity ligands.
In addition to its applications in drug discovery, 2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid has been utilized as a key building block in materials science. Fluorinated compounds are known for their unique electronic properties, making them valuable in organic electronics and liquid crystal displays (LCDs). While this application is less explored compared to pharmaceuticals, it represents another facet of the compound's versatility.
The synthesis of 2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid typically involves multi-step reactions starting from commercially available precursors such as 4-fluorobenzaldehyde and β-chloropropionic acid. The introduction of the Boc group is achieved through reductive amination or direct amide coupling techniques. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These methods align with modern trends toward greener chemistry, minimizing waste and reducing hazardous byproducts.
Recent advances in computational chemistry have further accelerated the design and optimization of molecules like 2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid. Molecular modeling techniques allow researchers to predict binding affinities and optimize structures before conducting wet-lab experiments. This integration of computational tools with traditional synthetic approaches has significantly reduced time-to-market for new drug candidates.
The future prospects for 2-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)propanoic acid are promising, given its unique structural features and broad applicability. Ongoing research aims to expand its utility in therapeutic areas such as oncology and neurology, where novel treatments are urgently needed. Collaborative efforts between academia and industry are likely to drive innovation by leveraging this intermediate for next-generation drug candidates.
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